N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is classified as a potential therapeutic agent, particularly in the context of cancer treatment due to its role as an inhibitor of Polo-like kinase 4 (PLK4), a protein implicated in cell division and proliferation.
The compound's synthesis and properties have been detailed in various scientific patents and articles, highlighting its significance in drug development. Notably, its application as a PLK4 inhibitor suggests a targeted approach to treating proliferative diseases such as cancers, including colorectal and breast cancers .
This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The presence of the fluorobenzamide moiety further enhances its pharmacological profile, making it a subject of interest for researchers focusing on novel anticancer agents.
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring reaction progress and purifying intermediates.
The molecular structure of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can be represented as follows:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its molecular configuration and purity.
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide can undergo various chemical reactions that are typical for compounds containing amide and oxadiazole functionalities:
Reactions involving this compound should be conducted with care to avoid degradation of sensitive functional groups. Analytical methods such as HPLC and gas chromatography (GC) are essential for assessing reaction yields and by-products.
The mechanism of action for N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide primarily involves inhibition of Polo-like kinase 4. By binding to this kinase, the compound disrupts its function in cell cycle regulation:
Studies have demonstrated that compounds targeting PLK4 can significantly reduce tumor growth in preclinical models .
Relevant analyses such as thermal gravimetric analysis (TGA) can provide insights into thermal stability.
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is primarily explored for its potential applications in:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming for advancements in cancer treatment strategies .
1.1. N-[4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide in Contemporary Drug Discovery
N-[4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide represents a strategically designed small molecule leveraging the 1,2,5-oxadiazole (furazan) heterocycle as a central pharmacophore. This scaffold is synthetically accessible via cyclization reactions between amidoximes and carboxylic acid derivatives or 1,3-dipolar cycloadditions of nitrile oxides [8]. The compound features two distinct domains: a 3,4-dipropoxyphenyl moiety attached at the 4-position of the oxadiazole ring and a 2-fluorobenzamide group at the 3-position. This architecture confers specific physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.5) and molecular weight (~425 Da), situating it within desirable ranges for cellular permeability under "Lipinski’s Rule of Five" guidelines [5] [8].
The 3,4-dipropoxy substitution pattern is significant for membrane interaction and potential engagement with hydrophobic binding pockets in target proteins. Concurrently, the ortho-fluorine on the benzamide serves as a classic bioisostere, potentially enhancing binding affinity through dipole interactions or modulating electron distribution [1] [6]. Contemporary drug discovery prioritizes such fused heterocyclic systems due to their versatility in targeting diverse biological pathways. Empirical evidence suggests 1,2,5-oxadiazole derivatives exhibit intrinsic bioactivity; for example, structural analogs have demonstrated antiproliferative effects in human tumor cell lines (e.g., HCT-116, IC₅₀ values ranging 5–20 µM) and inhibitory potential against enzymes like topoisomerase I, as supported by molecular docking studies [10].
Table 1: Comparative Physicochemical Properties of Key Oxadiazole Isomers
Oxadiazole Isomer | Dipole Moment (D) | Metabolic Stability | Common Bioisosteric Role |
---|---|---|---|
1,2,3-Oxadiazole | ~2.8 | Low (Ring-opens readily) | Unstable; limited application |
1,2,5-Oxadiazole | ~3.5 | Moderate-High | Amide, ester, nitro groups |
1,3,4-Oxadiazole | ~4.1 | High | Ester, carbamate |
1,2,4-Oxadiazole | ~2.9 | High | Carboxamide, carboxylic acid |
The 1,2,5-oxadiazole ring functions as a multifaceted bioisostere—a strategy wherein substituents or scaffolds with analogous physicochemical properties replace classical functional groups to optimize bioavailability, stability, or target affinity. This heterocycle exhibits bioisosteric equivalence to several groups:
Structural studies reveal that the 1,2,5-oxadiazole’s dipole moment (~3.5 D) and planarity allow it to integrate into aromatic stacking networks within protein binding sites. For N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide, the oxadiazole core likely serves as a rigid linker optimizing spatial orientation between the dipropoxyphenyl "tail" and fluorobenzamide "head," thereby enabling efficient target engagement. This design mirrors successful bioisosteric applications, such as tetrazole replacements for carboxylates in angiotensin II antagonists (e.g., losartan), which enhanced potency tenfold by projecting negative charge further from the aryl scaffold [1].
The development of 1,2,5-oxadiazole-based therapeutics addresses urgent global health challenges driven by evolving pathogen resistance and cancer incidence:
Table 2: Epidemiological Drivers for Oxadiazole-Based Drug Development
Therapeutic Area | Epidemiological Burden | Limitations of Current Therapies | Oxadiazole Therapeutic Potential |
---|---|---|---|
Antimicrobials | 23,000 US deaths annually from resistant bacteria; 65% involve biofilms | Low oral bioavailability; resistance to β-lactams | PBP2a inhibition; biofilm penetration |
Oncology | 10 million global cancer deaths (2020); rising incidence | Chemoresistance; systemic toxicity | Topoisomerase I/Bcl-2 inhibition; ROS modulation |
The structural plasticity of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide positions it as a candidate for both domains. Its dipropoxyphenyl moiety may enhance membrane association critical for antibacterials, while the fluorobenzamide group offers a handle for targeting DNA repair enzymes or kinases in cancer cells [5] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: